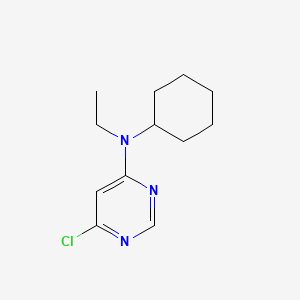
6-Chloro-N-cyclohexyl-N-ethyl-4-pyrimidinamine
Vue d'ensemble
Description
“6-Chloro-N-cyclohexyl-N-ethyl-4-pyrimidinamine” is a chemical compound with the molecular formula C12H18ClN3 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula, C12H18ClN3 . The exact structure would require more detailed information or computational chemistry analysis.Applications De Recherche Scientifique
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives, including structures like 6-Chloro-N-cyclohexyl-N-ethyl-4-pyrimidinamine, play a crucial role in medicinal chemistry due to their broad spectrum of biological activities. They are integral components of DNA and RNA, making them essential for various biological functions. Researchers have explored these derivatives extensively, particularly for their potential as anti-Alzheimer's agents, given their non-toxic nature and ease of synthesis. The structural activity relationship (SAR) studies have shown that modifications in the pyrimidine scaffold can lead to significant advancements in pharmacological profiles, especially in neurological disorder treatments (Das et al., 2021).
Tautomerism and Molecular Interactions
The study of tautomerism, particularly in nucleic acid bases like pyrimidines, is essential for understanding the molecular interactions and stability of these compounds. Changes in environmental conditions can lead to shifts in tautomeric equilibria, affecting the biological functions of nucleic acids. Research in this area provides insights into the fundamental mechanisms of genetic mutations and the role of pyrimidine derivatives in biological systems (Person et al., 1989).
Biochemical and Physiological Significance
Pyrimidine nuclei have shown a wide array of biological activities, from antimicrobial to antihypertensive effects. The position of substituents on the pyrimidine nucleus significantly influences these activities, providing a vast scope for developing new therapeutic agents. This versatility makes compounds like this compound valuable for synthesizing new drugs with targeted biological activities (Natarajan et al., 2022).
Optoelectronic Materials
Pyrimidine derivatives are also prominent in the field of optoelectronic materials due to their luminescent properties. Incorporating pyrimidine and quinazoline scaffolds into π-extended conjugated systems has opened new avenues for creating innovative materials for electronic devices and sensors. These derivatives have been used in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells, demonstrating the versatility of pyrimidine structures in applications beyond medicinal chemistry (Lipunova et al., 2018).
Analytical and Environmental Applications
Pyrimidine derivatives have applications in analytical chemistry, particularly in understanding soil organic matter (SOM) through analytical pyrolysis. This technique provides valuable insights into the composition and functionality of SOM, aiding in environmental conservation and agricultural practices. The versatility of pyrimidine derivatives in analytical methods underscores their importance in environmental science research (Leinweber & Schulten, 1999).
Propriétés
IUPAC Name |
6-chloro-N-cyclohexyl-N-ethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3/c1-2-16(10-6-4-3-5-7-10)12-8-11(13)14-9-15-12/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDJIHRXJZFUGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


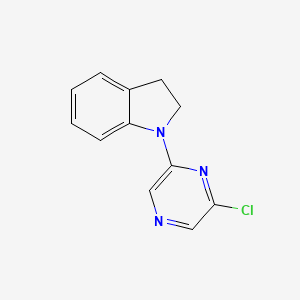


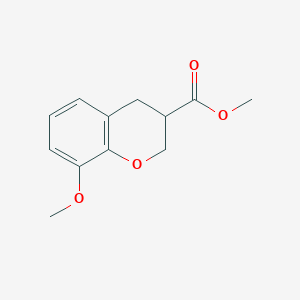
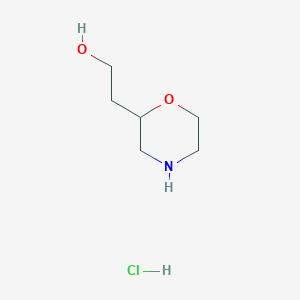

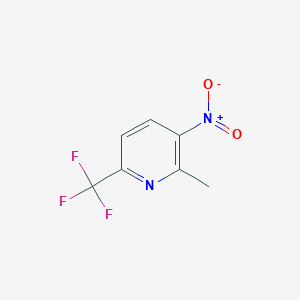

![4-Hydroxy-2-methyl-2H-benzo[e][1,2]thiazine-3-carboxylic acid 1,1-dioxide](/img/structure/B1423854.png)
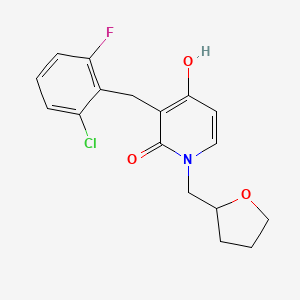
![N-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1423856.png)

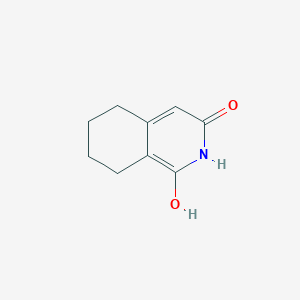
![Methyl 2-[4-hydroxy-1-(1-naphthylmethyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1423859.png)
